N,S-BIS-FMOC-GLUTATHIONE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

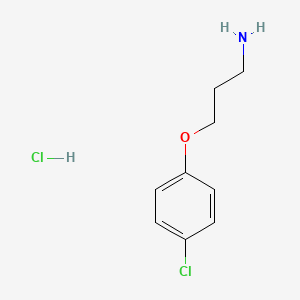

N,S-BIS-FMOC-GLUTATHIONE is a potent glyoxalase II inhibitor with a Ki value of 0.32 mM . It is used for research purposes .

Molecular Structure Analysis

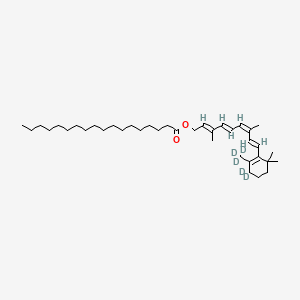

The molecular weight of N,S-BIS-FMOC-GLUTATHIONE is 751.80 and its formula is C40H37N3O10S . The sequence is {Fmoc}- {γ-Glu ( ( {Cys-Fmoc})-Gly)} .Wissenschaftliche Forschungsanwendungen

Selective Imaging of Glutathione in Living Cells

N,S-BIS-FMOC-GLUTATHIONE has been utilized in the development of peptide-based fluorescent sensors for the selective imaging of glutathione (GSH) in living cells . These sensors exploit the biocompatibility of peptide backbones and the specific binding affinity of GSH to certain metal ions, which allows for the sensitive and selective imaging of GSH. This is particularly valuable in studying the GSH pathway and its role in maintaining redox balance within cells.

In Vivo Imaging in Model Organisms

The same peptide-based sensors have been extended for use in in vivo imaging within model organisms such as zebrafish larvae . This application is crucial for understanding the biological functions of GSH in a living system, providing insights into how GSH levels affect organismal health and disease states.

Glyoxalase II Inhibition

N,S-BIS-FMOC-GLUTATHIONE acts as a potent inhibitor of glyoxalase II, an enzyme involved in the detoxification of methylglyoxal, a byproduct of glycolysis . This inhibition is significant for studying the enzyme’s role in various diseases, including cancer and diabetes, where glyoxalase system’s dysfunction is often observed.

Peptide Synthesis and Drug Development

The compound’s protective groups are instrumental in peptide synthesis, particularly in the creation of peptides that mimic the structure and function of naturally occurring peptides . This has implications for drug development, where synthesized peptides can act as therapeutic agents or as part of drug delivery systems.

Bioactive Peptide Research

N,S-BIS-FMOC-GLUTATHIONE is involved in the synthesis of bioactive peptides, which have a range of applications including antimicrobial, antihypertensive, and antioxidant activities . These peptides are crucial for developing new treatments and understanding the mechanisms of action of various bioactive compounds.

Self-Assembling Peptide Hydrogels

The compound has been used in the synthesis of self-supporting hydrogels based on Fmoc-derivatized cationic peptides . These hydrogels have potential applications in tissue engineering and regenerative medicine, as they can provide a scaffold for cell growth and tissue formation.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of N,S-BIS-FMOC-GLUTATHIONE involves the protection of the amino and thiol groups of glutathione followed by coupling with FMOC-Cl to form the final product.", "Starting Materials": [ "Glutathione", "FMOC-Cl", "Triethylamine", "Methanol", "Diethyl ether", "Sodium bicarbonate", "Chloroform" ], "Reaction": [ "Glutathione is dissolved in methanol and triethylamine is added to adjust the pH to 8.5.", "FMOC-Cl is dissolved in chloroform and added dropwise to the glutathione solution with constant stirring.", "The reaction mixture is stirred for 2 hours at room temperature.", "The solvent is evaporated under reduced pressure and the residue is dissolved in diethyl ether.", "The organic layer is washed with sodium bicarbonate solution and dried over anhydrous sodium sulfate.", "The solvent is evaporated and the residue is purified by column chromatography to obtain the final product N,S-BIS-FMOC-GLUTATHIONE." ] } | |

CAS-Nummer |

149438-56-2 |

Produktname |

N,S-BIS-FMOC-GLUTATHIONE |

Molekularformel |

C40H37N3O10S |

Molekulargewicht |

751.807 |

IUPAC-Name |

(4S)-5-[[(2R)-1-(carboxymethylamino)-3-(9H-fluoren-9-ylmethoxycarbonylsulfanyl)-1-oxopropan-2-yl]amino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C40H37N3O10S/c44-35(45)18-17-33(43-39(50)52-20-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)38(49)42-34(37(48)41-19-36(46)47)22-54-40(51)53-21-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,31-34H,17-22H2,(H,41,48)(H,42,49)(H,43,50)(H,44,45)(H,46,47)/t33-,34-/m0/s1 |

InChI-Schlüssel |

RASUYODSPFXBSK-HEVIKAOCSA-N |

SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)NC(CSC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)NCC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[3-Ethoxy-4-(phthalimidyl)anilino]-N-(3-chloro-4-fluorophenyl)-2-cyano-2-propenamide](/img/structure/B589231.png)

![(3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol](/img/structure/B589236.png)